(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476069
InChI: InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17476069

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name (1R)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m0/s1
Standard InChI Key QCMLMROPOBTUCF-QMMMGPOBSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@H](CN)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(CN)N

Introduction

(1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is a chiral organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with three methoxy groups and an ethane backbone containing two amine groups. This compound is often studied in its dihydrochloride form, which enhances its solubility and stability. The molecular formula of the dihydrochloride is C11H20Cl2N2O3, and its molecular weight is approximately 299.19 g/mol, although some sources may report a slightly different molecular weight due to variations in calculation or measurement methods.

Synthesis Methods

The synthesis of (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves several steps, which may include asymmetric synthesis techniques to achieve the desired chirality. The specific reagents and conditions used can vary based on the desired yield and purity of the final product. Common methods involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Biological Activity and Applications

This compound exhibits significant biological activity due to its structural features, which allow it to interact with various biological targets. These interactions are crucial for understanding its potential therapeutic applications, particularly in drug development. The compound's ability to modulate biological activity makes it a valuable candidate for further research in medicinal chemistry.

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to biological activity
Organic SynthesisUsed as an intermediate in the synthesis of complex molecules
Biochemical ResearchStudied for its interactions with biological targets

Research Findings and Future Directions

Research on (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is ongoing, with a focus on elucidating its mechanisms of action and therapeutic potential. Further studies are needed to fully understand its pharmacodynamics and pharmacokinetics, which will be essential for developing it into a therapeutic agent. The compound's unique structure and reactivity make it an interesting candidate for modification to create derivatives with varied biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with (1R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine, including its enantiomer and other phenyl-substituted diamines. These compounds can exhibit different biological activities based on their specific structural features.

CompoundMolecular FormulaUnique Features
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine dihydrochlorideSame as (1R) formEnantiomer with potential differences in biological activity
3',4',5'-TrimethoxyacetophenoneC11H14O4Contains methoxy groups but lacks amine functionality
3-MethoxyphenethylamineC9H13NOSimpler structure; primarily studied for neurochemical effects

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